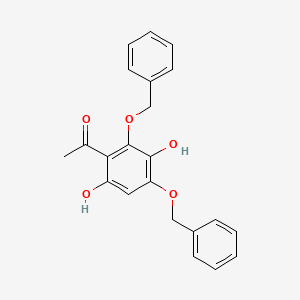

1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,6-dihydroxy-2,4-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O5/c1-15(23)20-18(24)12-19(26-13-16-8-4-2-5-9-16)21(25)22(20)27-14-17-10-6-3-7-11-17/h2-12,24-25H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOBNBPKWCKAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678508 | |

| Record name | 1-[2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-35-4 | |

| Record name | 1-[2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone

Introduction: The Intricacy and Promise of Acylphloroglucinols

Acylphloroglucinols represent a diverse class of phenolic compounds, abundant in nature and characterized by a polyhydroxylated benzene ring bearing one or more acyl groups.[1][2] These molecules, biosynthesized by plants and microorganisms, exhibit a wide spectrum of biological activities, making them attractive targets in pharmacology and drug development.[3][4] Their therapeutic potential is often linked to their antioxidant, anti-inflammatory, and antimicrobial properties.[1][4]

However, the chemical synthesis of specific, highly substituted acylphloroglucinols is a significant challenge. The phloroglucinol core is a highly electron-rich aromatic system, predisposing it to rapid and often uncontrolled electrophilic substitution, which can lead to a mixture of poly-acylated or alkylated products.[5] Consequently, the regioselective synthesis of complex derivatives requires a carefully planned strategy involving the use of protecting groups and precisely controlled reaction conditions.

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, complex acylphloroglucinol: 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone (CAS No: 1083181-35-4).[6][7] We will explore a proposed synthetic strategy, detail the experimental protocols, and outline the analytical workflow required to verify the structure and purity of this target molecule. This document is intended for researchers and professionals in organic chemistry and drug development, offering field-proven insights into the practical chemistry of functionalized phenols.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The structure of this compound presents a significant synthetic challenge due to its pentasubstituted, unsymmetrical oxygenation pattern. A robust synthetic plan must address the regioselective introduction of five substituents—one acetyl, two benzyl ether, and two hydroxyl groups—onto the aromatic core.

A retrosynthetic analysis points to a Friedel-Crafts acylation or a related C-acylation reaction as the key bond-forming step to introduce the ethanone moiety. This disconnection reveals the critical intermediate precursor: a tetrasubstituted phenol, 1,3-bis(benzyloxy)-2,5-dihydroxybenzene .

Caption: Retrosynthetic analysis of the target molecule.

The core challenge is thus transferred to the efficient synthesis of this precursor. The strategy must prevent unwanted side reactions, such as C-benzylation, which is a known complication when working with electron-rich phenols.[8] Benzyl ethers are selected as protecting groups due to their stability across a wide range of reaction conditions and their susceptibility to clean removal via catalytic hydrogenolysis, which is a well-established deprotection method.[9][10]

Section 2: Proposed Synthetic Pathway and Experimental Protocol

The synthesis of the target molecule is a multi-step process that hinges on the successful construction of the key benzylated precursor, followed by a regioselective acylation.

Part A: Synthesis of the Precursor: 1,3-Bis(benzyloxy)-2,5-dihydroxybenzene

A plausible route to the precursor begins with 2,5-dihydroxybenzoic acid. This approach allows for the protection of the hydroxyl groups before the final acylation step.

Caption: Proposed multi-step synthesis workflow.

Part B: Detailed Experimental Protocol (Friedel-Crafts Acylation)

This protocol describes the C-acylation of the key precursor. It is adapted from established methodologies for the acylation of phloroglucinol derivatives.[11]

Materials and Reagents:

-

1,3-Bis(benzyloxy)-2,5-dihydroxybenzene (Precursor)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (AcCl)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the precursor (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise to the stirred solution under a nitrogen atmosphere. The mixture may change color. Stir for 15 minutes at 0 °C.

-

Addition of Acylating Agent: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of 1M HCl. Exercise caution as this is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Section 3: Characterization and Purity Assessment

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.

Caption: General workflow for product purification and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.[12] Key signals to identify include the singlet for the acetyl methyl protons, the methylene protons of the two distinct benzyl groups, the remaining aromatic proton on the core ring, and the protons of the benzyl aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₂H₂₀O₅) by providing a highly accurate mass of the molecular ion.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups. Expected absorptions include a broad O-H stretch for the hydroxyl groups, a sharp C=O stretch for the ketone, and C-O ether stretches.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[13] A reverse-phase column with a water/acetonitrile or water/methanol mobile phase is typically used.

Section 4: Summary of Expected Analytical Data

The following tables summarize the predicted analytical data for this compound. These values are based on established chemical principles and data from analogous acylphloroglucinol structures.[1][14]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 - 14.0 | s (broad) | 1H | Phenolic OH (intramolecular H-bond) |

| ~7.30 - 7.50 | m | 10H | Ar-H (benzyl groups) |

| ~6.10 - 6.30 | s | 1H | Ar-H (C5-H of core ring) |

| ~5.50 - 5.80 | s (broad) | 1H | Phenolic OH |

| ~5.10 - 5.25 | s | 2H | O-CH ₂-Ph |

| ~5.00 - 5.15 | s | 2H | O-CH ₂-Ph |

| ~2.60 | s | 3H | -C(=O)CH ₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~204.0 | C =O |

| ~160.0 - 165.0 | Ar-C -O (4 carbons) |

| ~136.0 | Ar-C (ipso, benzyl) |

| ~128.0 - 129.0 | Ar-C H (benzyl) |

| ~105.0 | Ar-C -C=O |

| ~95.0 | Ar-C H (C5 of core ring) |

| ~70.0 - 75.0 | O-C H₂-Ph (2 carbons) |

| ~33.0 | -C(=O)C H₃ |

Table 3: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200 - 3500 (broad) | O-H stretch (phenolic) |

| 3030 - 3080 | C-H stretch (aromatic) |

| 1620 - 1640 | C=O stretch (ketone, H-bonded) |

| 1580 - 1600 | C=C stretch (aromatic) |

| 1200 - 1250 | C-O stretch (aryl ether) |

Section 5: Stability, Handling, and Further Applications

Stability and Storage: Polyphenolic compounds, particularly those with free hydroxyl groups like phloroglucinol derivatives, can be susceptible to oxidation, leading to coloration and degradation over time.[15][16][17] It is recommended to store the purified solid under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20 °C for long-term storage).

Safety Considerations: Standard laboratory safety protocols should be followed. Reagents such as aluminum chloride are corrosive and water-sensitive. Acetyl chloride is lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Application as an Intermediate: Deprotection: The benzyl ether protecting groups can be readily removed to yield the fully deprotected polyphenol, 1-(2,3,4,6-tetrahydroxyphenyl)ethanone. This is typically achieved via catalytic hydrogenolysis.

-

Protocol: The benzylated compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), a catalyst such as 10% Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[10] Filtration through Celite to remove the catalyst and evaporation of the solvent yields the deprotected product.

Conclusion

The synthesis of this compound is a challenging endeavor that exemplifies the intricacies of modern synthetic organic chemistry. Success relies on a strategic approach to manage the reactivity of the phenolic core through the judicious use of protecting groups and the precise control of reaction conditions. The analytical workflow presented herein provides a robust framework for the unambiguous characterization and purity verification of the target molecule. This guide serves as a technical resource for chemists aiming to construct complex acylphloroglucinols, valuable scaffolds for the discovery of new therapeutic agents.

References

- Synthesis and characterization of phloroglucinol deriv

-

General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. (n.d.). ResearchGate. [Link]

-

Acylphloroglucinol Derivatives from the South African Helichrysum niveum and Their Biological Activities. (2019). MDPI. [Link]

-

Laakso, I., Seppälä, I., & Lounasmaa, M. (1981). NMR spectroscopy of naturally occurring phloroglucinol derivatives. Planta Medica, 42(6), 187-194. [Link]

-

Arrospide, T. M., Sousa, L. H. N., Diniz, M. C. N., Menezes, F. G., Costa, E. V., & Mendonça, R. P. (2024). Occurrence, Biological Properties and Spectroscopic Data Prenylated and Geranylated Derivatives of Non-Oxidized Monomeric Acylphloroglucinols of Natural Origin. Journal of the Brazilian Chemical Society. [Link]

-

Prenylated and Geranylated Derivatives of Non-Oxidized Monomeric Acylphloroglucinols of Natural Origin: Occurrence, Biological Properties and Spectroscopic Data. (2024). ResearchGate. [Link]

-

Verdino, A., et al. (2018). Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus. European Journal of Medicinal Chemistry, 155, 379-389. [Link]

- Forster, A., & Poth, L. (1977). U.S. Patent No. 4,053,517. Washington, DC: U.S.

-

Lee, J., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3263. [Link]

-

Xie, X., et al. (2015). Friedel-crafts Alkylation of Acylphloroglucinols Catalyzed by a Fungal Indole Prenyltransferase. ChemBioChem, 16(10), 1435-1438. [Link]

-

Stability of the substituted phloroglucinol derivatives. (2021). ResearchGate. [Link]

-

Ma, G. H., & Xia, C. G. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2741. [Link]

-

The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the. (2021). Semantic Scholar. [Link]

-

Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes. (2020). Semantic Scholar. [Link]

-

Kawamoto, H., Nakatsubo, F., & Murakami, K. (1996). O-BENZYLATION OF PHLOROGLUCINOL VIA PHLOROGLUCINOL TRIACETATE. Synthetic Communications, 26(3), 531-536. [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Benzyl Deprotection of Alcohols. (2021). J&K Scientific LLC. [Link]

-

The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. (2021). RSC Publishing. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. This compound | 1083181-35-4 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]

- 12. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of phloroglucinol derivatives [lume.ufrgs.br]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

"1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone , a functionalized acetophenone with significant potential as a chemical intermediate in pharmaceutical and materials science research.

Introduction and Strategic Overview

This compound, also known as 2-Acetyl-3,5-bis(benzyloxy)hydroquinone, is an aromatic ketone characterized by a hydroquinone core substituted with an acetyl group and two benzyloxy moieties. This molecular architecture makes it a valuable precursor for the synthesis of more complex molecules, such as chalcones, flavonoids, and other heterocyclic systems, which are classes of compounds extensively studied for their biological activities.[1] The presence of two hydroxyl groups and two bulky benzyloxy protecting groups offers a scaffold for regioselective reactions, making it a strategic starting material in multi-step organic synthesis. This guide will detail its known properties, a validated synthetic approach, and its potential applications, providing researchers with the foundational knowledge required for its effective utilization.

Physicochemical Properties and Identification

While this compound is available commercially as a research chemical, extensive experimental data on its physical properties is not widely published. The following tables summarize its key identifiers and known characteristics.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonym | 2-Acetyl-3,5-bis(benzyloxy)hydroquinone | BOC Sciences[2] |

| CAS Number | 1083181-35-4 | ChemicalBook[3] |

| Molecular Formula | C₂₂H₂₀O₅ | BOC Sciences[2] |

| Molecular Weight | 364.39 g/mol | Aromsyn Co.,Ltd.[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source & Notes |

| Appearance | Off-white powder | BOC Sciences[2] |

| Purity | ≥97% | BOC Sciences[2] |

| Melting Point | Data not available. For context, the unbenzylated precursor, 2-acetylhydroquinone (1-(2,5-dihydroxyphenyl)ethanone), has a melting point of 202-203 °C.[5] | |

| Boiling Point | Data not available. | |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane based on its structure and the solubility of related compounds.[5] |

Synthesis and Mechanism

The synthesis of this compound can be logically achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenolic hydroxyl groups of a suitable polyhydroxyacetophenone precursor are deprotonated by a mild base to form phenoxides, which then act as nucleophiles to attack the electrophilic carbon of benzyl bromide.

Proposed Starting Material: 1-(2,4,5-Trihydroxyphenyl)ethanone

A logical precursor for this synthesis is 1-(2,4,5-trihydroxyphenyl)ethanone. The benzylation is expected to occur at the hydroxyl groups at positions 2 and 4 due to steric and electronic factors.

Reaction Scheme:

Caption: Proposed synthesis of the title compound via Williamson ether synthesis.

Detailed Experimental Protocol (Representative)

This protocol is adapted from a similar, well-documented synthesis of a benzyloxy-substituted acetophenone.[6] The causality behind these choices is to use a weak base (K₂CO₃) to selectively deprotonate the more acidic phenolic protons without causing side reactions, and a polar aprotic solvent (acetone) to facilitate the SN2 reaction.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2,4,5-trihydroxyphenyl)ethanone (1 equivalent), potassium carbonate (K₂CO₃, 2.2 equivalents), and 150 mL of anhydrous acetone.

-

Addition of Reagent: To the stirred suspension, add benzyl bromide (2.1 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as an off-white powder.

Chemical Reactivity and Applications

The chemical reactivity of this molecule is dictated by its key functional groups:

-

Hydroxyl Groups: The remaining two phenolic hydroxyl groups are nucleophilic and can participate in further reactions such as etherification, esterification, or as the nucleophilic component in condensation reactions.

-

Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a key intermediate in aldol-type condensation reactions.

-

Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition reactions.

Application as a Chalcone Intermediate

A primary application of this compound is in the synthesis of chalcones, which are precursors to flavonoids.[5] The reaction involves a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde.

Caption: General workflow for the synthesis of chalcones.

Spectral Characterization (Predicted)

While experimental spectra are not publicly available, the following characteristics can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would show characteristic signals for the acetyl group protons (a singlet around δ 2.5 ppm), the methylene protons of the two benzyloxy groups (two singlets around δ 5.0-5.2 ppm), and aromatic protons from the three benzene rings in the region of δ 6.5-7.5 ppm. Signals for the hydroxyl protons would also be present, likely as broad singlets.

-

¹³C NMR: The spectrum would display a signal for the ketone carbonyl carbon around δ 200-205 ppm. The aromatic carbons would appear in the δ 100-160 ppm region, and the methylene carbons of the benzyloxy groups would be observed around δ 70-75 ppm. The methyl carbon of the acetyl group would be upfield, around δ 25-30 ppm.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl groups (around 3200-3500 cm⁻¹), a strong C=O stretch for the ketone (around 1650-1670 cm⁻¹), C-O stretches for the ethers and phenols (around 1000-1300 cm⁻¹), and C=C stretches for the aromatic rings (around 1450-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 364. The fragmentation pattern would likely show losses of the benzyl group (m/z 91) and other characteristic fragments.

Safety and Handling

GHS Hazard Classification

This compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Handling and Personal Protective Equipment (PPE)

Given the hazard classifications, standard laboratory safety protocols should be strictly followed.[7][8]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Conclusion

This compound is a strategically important chemical intermediate. While detailed characterization data is sparse in publicly accessible literature, its identity is well-established, and its synthesis can be reliably performed using standard organic chemistry techniques. Its utility as a precursor, particularly for biologically relevant molecules like chalcones, underscores its value to the research and drug development community. Adherence to appropriate safety protocols is essential when handling this compound.

References

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Available at: [Link]

-

ChemBK. 2-Acetylhydroquinone. Available at: [Link]

-

Chalcones: Versatile intermediates in heterocyclic synthesis. (2022). Journal of Heterocyclic Chemistry. Available at: [Link]

-

PrepChem.com. Synthesis of 4'-(Benzyloxy)-acetophenone. Available at: [Link]

-

1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2022). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. (2023). Molecules. Available at: [Link]

Sources

- 1. Hydroquinone - Wikipedia [en.wikipedia.org]

- 2. 2-Acetyl-3,5-bis(benzyloxy)hydroquinone 95%, CasNo.1083181-35-4 BOC Sciences United States [bocscichem.lookchem.com]

- 3. This compound | 1083181-35-4 [chemicalbook.com]

- 4. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic compound 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone , identified by the CAS number 1083181-35-4 . As a polysubstituted acetophenone, this molecule holds potential as a versatile building block in medicinal chemistry and drug discovery. This document will delve into its chemical characteristics, a proposed synthetic pathway, and its prospective applications, drawing upon the established biological activities of structurally related compounds.

Core Compound Analysis: Unveiling the Molecular Architecture

This compound is a complex aromatic ketone. Its structure is characterized by a central dihydroxyphenyl ethanone core, which is further functionalized with two bulky benzyloxy groups. The strategic placement of these substituents significantly influences the molecule's steric and electronic properties, which are critical determinants of its reactivity and potential biological interactions.

The presence of hydroxyl and benzyloxy groups on the phenyl ring offers multiple sites for further chemical modification, making it an attractive scaffold for the synthesis of a diverse library of derivatives. The benzyloxy groups, in particular, are often employed as protecting groups in organic synthesis, which can be selectively removed to reveal reactive hydroxyl functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1083181-35-4 | Chemical Abstracts Service |

| Molecular Formula | C₂₂H₂₀O₅ | N/A |

| Molecular Weight | 364.39 g/mol | N/A |

| Appearance | (Predicted) White to off-white solid | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and methanol | N/A |

Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of the title compound.

Synthetic Strategy: A Plausible Pathway

The proposed synthesis would likely commence with a commercially available, polysubstituted phenolic precursor, such as 2',4',6'-trihydroxyacetophenone. The regioselective benzylation of the hydroxyl groups at the 2 and 4 positions is the critical step. The choice of base and reaction conditions is paramount to achieving the desired regioselectivity and to minimize the formation of byproducts.

Proposed Experimental Protocol

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of this compound. This protocol should be considered a starting point for optimization and has not been experimentally validated.

Materials:

-

2',4',6'-Trihydroxyacetophenone

-

Benzyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2',4',6'-trihydroxyacetophenone (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add cesium carbonate (2.2 eq). The use of a milder base like cesium bicarbonate could also be explored to enhance regioselectivity.[1]

-

Alkylation: While stirring the suspension vigorously, add benzyl bromide (2.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Synthetic Workflow Diagram

The proposed synthetic workflow is visualized in the following diagram:

Caption: Proposed synthesis workflow.

Potential in Drug Discovery and Development: A Forward Look

While direct biological data for this compound is scarce, the broader class of acetophenone derivatives has demonstrated a wide array of pharmacological activities, suggesting that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

A Scaffold for Diverse Biological Activities

Acetophenone derivatives are known to exhibit a range of biological effects, including:

-

Anticancer Properties: Many substituted acetophenones have been investigated for their cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory and Antioxidant Activity: The phenolic nature of these compounds often imparts significant antioxidant and anti-inflammatory properties.

-

Antimicrobial Effects: Certain acetophenone derivatives have shown promising activity against bacterial and fungal pathogens.

-

Neuroprotective Potential: Recent studies on chalcones derived from hydroxy-benzyloxy acetophenones have indicated potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[3]

The structural features of this compound, particularly the presence of multiple hydroxyl and benzyloxy groups, provide ample opportunities for medicinal chemists to synthesize analogs with tailored biological activities.

Future Directions: A Hypothetical Signaling Pathway

Given the established role of similar phenolic compounds in modulating cellular signaling, it is plausible that derivatives of this compound could interact with key signaling pathways implicated in disease. For instance, many phenolic compounds are known to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) or by interfering with transcription factors like NF-κB.

The following diagram illustrates a hypothetical mechanism of action where a derivative of the title compound could exert anti-inflammatory effects.

Caption: Hypothetical anti-inflammatory mechanism.

Conclusion and Future Perspectives

This compound represents a synthetically accessible and chemically versatile scaffold. While direct biological data is currently limited, the well-documented pharmacological activities of the broader acetophenone class of compounds provide a strong rationale for its further investigation in drug discovery programs. Future research should focus on the development of a validated and optimized synthesis, followed by a systematic biological screening of the compound and its derivatives to elucidate their therapeutic potential. The insights gained from such studies could pave the way for the development of novel drug candidates for a range of diseases.

References

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health. [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

-

Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]

Sources

- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 3. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone: Structure, Properties, and Synthetic Considerations

Abstract: This technical guide provides a comprehensive overview of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone, a highly substituted acetophenone derivative. The document details the compound's molecular structure, chemical formula, and key physicochemical properties. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data to present the compound's identity, a visualization of its complex structure, and a discussion of its potential applications as a key intermediate in the synthesis of pharmaceuticals and functional materials.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a central, heavily substituted phenyl ring. Its identity is established by its unique CAS number, 1083181-35-4.[1][2] The molecular formula is C22H20O5, corresponding to a molecular weight of 364.39 g/mol .[2][3] This compound is also known by several synonyms, including 2-Acetyl-3,5-bis(benzyloxy)hydroquinone and 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethan-1-one.[2] Due to its complex structure and potential for reactivity, recommended storage conditions are typically between 2-8°C.[2]

The key identifying and physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1083181-35-4 | [1][2] |

| Molecular Formula | C22H20O5 | [1][2][4] |

| Molecular Weight | 364.39 g/mol | [2][3] |

| IUPAC Name | 1-[3,6-dihydroxy-2,4-bis(phenylmethoxy)phenyl]ethanone | [2] |

| Synonyms | 2-Acetyl-3,5-bis(benzyloxy)hydroquinone | [2] |

| Storage Temperature | 2-8°C | [2] |

Molecular Structure Analysis

The molecular architecture of this compound is built upon a hydroquinone core that is further functionalized. The central phenyl ring features the following substituents:

-

An ethanone (acetyl) group at position 1.

-

Two bulky benzyloxy groups at positions 2 and 4. The benzyloxy group (BnO), consisting of a benzyl group linked through an ether oxygen, serves as a common protecting group for hydroxyls in multi-step organic synthesis.

-

Two hydroxyl groups at positions 3 and 6, which are characteristic of the hydroquinone framework.

This specific arrangement of electron-donating (hydroxyl, benzyloxy) and electron-withdrawing (ethanone) groups on the aromatic ring dictates its chemical reactivity, particularly its potential as a nucleophile in further synthetic transformations. The presence of both free hydroxyl groups and protected (benzylated) hydroxyl groups makes it a versatile intermediate for selective chemical modifications.

Structural Visualization

To clarify the spatial arrangement of the functional groups, the following diagram illustrates the molecular structure of the compound.

Caption: 2D representation of this compound.

Proposed Synthetic Pathway and Experimental Considerations

Causality Behind Experimental Choices: The proposed synthesis involves the selective protection of hydroxyl groups on a polyhydroxylated acetophenone precursor. The choice of a base (like potassium carbonate) is critical; it must be strong enough to deprotonate the phenolic hydroxyl groups, rendering them nucleophilic, but mild enough to prevent side reactions. Benzyl bromide is an excellent electrophile for this purpose. The reaction solvent, such as acetone, is chosen for its ability to dissolve the reactants and its suitable boiling point for reflux conditions without promoting unwanted side reactions.

The logical workflow for such a synthesis is depicted below.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol (Proposed)

-

Reactant Preparation: In a round-bottomed flask, dissolve the precursor, 1-(2,3,4,6-tetrahydroxyphenyl)ethanone (1 equivalent), in acetone.

-

Base Addition: Add potassium carbonate (a weak base, >2 equivalents) to the mixture. The base deprotonates the most acidic phenolic hydroxyl groups.

-

Alkylation: Add benzyl bromide (2 equivalents) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The synthesis of a related mono-benzylated compound was achieved after 3 hours at 331 K (58°C).[5]

-

Workup: After cooling to room temperature, filter off the solid potassium salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired this compound.

This protocol is a self-validating system as the progress can be tracked, and the final product's identity and purity can be confirmed using standard analytical techniques like NMR spectroscopy and Mass Spectrometry.

Applications in Research and Drug Development

This compound is primarily positioned as a valuable chemical intermediate for research and industrial applications.[3] Its utility stems from its unique combination of protected and free hydroxyl groups, allowing for regioselective reactions.

-

Pharmaceutical Intermediate: The molecule serves as a sophisticated building block for constructing more complex drug candidates.[3] The acetophenone framework is a common feature in medicinal chemistry. For example, derivatives of the structurally related 2,4-dihydroxyacetophenone have been synthesized and investigated as potent butyrylcholinesterase inhibitors, which are relevant targets in Alzheimer's disease research.[6]

-

Precursor for Bioactive Scaffolds: Substituted acetophenones are well-known precursors for synthesizing chalcones, a class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The title compound could be used in Claisen-Schmidt condensation reactions to produce highly functionalized chalcones.

-

Functional Material Synthesis: The polyphenolic nature of the molecule makes it a candidate for the synthesis of novel polymers and functional materials where antioxidant properties or specific binding capabilities are desired.[3]

The presence of the benzyloxy groups allows chemists to perform reactions on other parts of the molecule before deprotecting the hydroxyl groups in a final step, a common and powerful strategy in the total synthesis of natural products and complex pharmaceuticals.

References

-

This compound [1083181-35-4]. Chemsigma. [Link]

-

1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information (NCBI), PubMed Central. [Link]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

-

1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1083181-35-4 [amp.chemicalbook.com]

- 3. 1083181-35-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound [1083181-35-4] | Chemsigma [chemsigma.com]

- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

A Technical Guide to the Potential Biological Activities of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone is a polyphenolic acetophenone derivative. While direct biological studies on this specific molecule are not yet prevalent in published literature, its core structure, combining a dihydroxyacetophenone backbone with lipophilic benzyloxy groups, presents a compelling rationale for investigation into its therapeutic potential. This guide synthesizes information from structurally related compounds to postulate its likely biological activities, focusing on antioxidant, anti-inflammatory, and cytotoxic properties. We provide a foundational framework, including hypothesized mechanisms of action and detailed experimental protocols, to empower researchers to systematically evaluate this promising compound.

Introduction and Rationale

Acetophenones are a class of naturally occurring and synthetic ketones that exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, and cytotoxic activities[1]. When substituted with multiple hydroxyl groups, as in dihydroxyacetophenones (DHAP), these molecules gain significant potential as potent free radical scavengers and modulators of inflammatory pathways[2]. The core structure of the subject molecule is a highly substituted dihydroxyphenyl ethanone, a scaffold that suggests significant bioactivity.

The distinguishing feature of This compound is the presence of two benzyloxy groups. In synthetic chemistry, benzyl groups are often employed as protecting groups for phenols. However, in the context of pharmacology, their inclusion drastically increases the lipophilicity of the parent molecule. This modification can enhance cell membrane permeability and alter interactions with biological targets. Therefore, this compound can be viewed from two perspectives:

-

As a unique chemical entity with its own intrinsic activity profile.

-

As a potential pro-drug that, upon metabolic cleavage of the benzyl ethers, releases a highly active, polyhydroxylated acetophenone directly within the cellular environment.

This guide will explore the therapeutic avenues suggested by its chemical architecture and propose a clear, actionable research plan for its validation.

Physicochemical Profile and Synthesis Outline

The molecule's structure is centered on a phenyl ring substituted with an acetyl group, four oxygen-containing groups, and is cataloged under CAS Number 1083181-35-4[3].

-

Core Scaffold: Dihydroxyacetophenone.

-

Key Substituents: Two hydroxyl (-OH) groups and two benzyloxy (-OCH₂C₆H₅) groups.

-

Anticipated Properties: The large, nonpolar benzyl groups are expected to decrease water solubility while increasing lipid solubility compared to its non-benzylated precursors. This could lead to improved bioavailability and cellular uptake.

The synthesis of such molecules typically involves the regioselective alkylation of a polyhydroxylated precursor, such as 2,4-dihydroxyacetophenone[4][5]. Controlling the reaction conditions is crucial to achieve selective benzylation at the desired positions[5][6].

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on polyphenols, acetophenones, and their derivatives, we postulate three primary areas of biological activity for this compound.

Potent Antioxidant Activity

Polyphenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS)[7][8]. Dihydroxyacetophenone is known to function by scavenging free radicals and inhibiting lipid peroxidation[2].

Proposed Mechanism of Action: The antioxidant effect could manifest through two distinct pathways:

-

Direct Radical Scavenging: The free hydroxyl groups on the phenyl ring can directly neutralize ROS. The activity of the benzylated form will depend on the accessibility of these hydroxyls or its conversion to the fully deprotected, more active form.

-

Upregulation of Endogenous Antioxidant Systems: Many polyphenols are known to activate the Nrf2-Keap1 pathway, a master regulator of the antioxidant response[9]. Activation of Nrf2 leads to the increased expression of protective enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px)[10].

Diagram: Proposed Antioxidant Mechanism

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Cytotoxic Activity Against Cancer Cells

Various acetophenone derivatives and related chalcones have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][11][12][13] The mechanisms often involve inducing apoptosis and inhibiting cell proliferation.[11][14]

Proposed Mechanism of Action: The compound's potential as an anticancer agent could stem from its ability to:

-

Induce Apoptosis: Triggering programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Inhibit Cell Proliferation: Arresting the cell cycle at key checkpoints (e.g., G2/M phase).

-

Inhibit Angiogenesis: Preventing the formation of new blood vessels that tumors need to grow.[11]

The increased lipophilicity from the benzyloxy groups may enhance the compound's ability to penetrate cancer cells and exert its effects.

Proposed Experimental Workflows

To validate the hypothesized activities, a tiered screening approach is recommended. The following protocols provide a robust starting point.

Diagram: Overall Experimental Workflow

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1083181-35-4 [chemicalbook.com]

- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 7. The Potential Role of Polyphenols in Modulating Mitochondrial Bioenergetics within the Skeletal Muscle: A Systematic Review of Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 12. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Hypothesized Mechanisms of Action of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone is a polyphenolic acetophenone derivative whose biological activities and mechanisms of action are not yet extensively characterized in public-domain literature. Its structure, featuring a dihydroxyphenyl moiety combined with bulky benzyloxy groups, suggests a potential for complex interactions with biological systems. This guide synthesizes information from structurally related compounds to propose three primary, testable hypotheses for its mechanism of action. We hypothesize that this compound may function as (1) a potent antioxidant and activator of the Nrf2 signaling pathway, (2) an inhibitor of the pro-inflammatory NF-κB signaling cascade, and (3) a modulator of protein kinase activity, potentially a tyrosine kinase inhibitor. For each hypothesis, we present the underlying scientific rationale, detailed experimental protocols for validation, and visual workflows to guide laboratory investigation. This document serves as a foundational whitepaper to accelerate the systematic exploration of this compound's therapeutic potential.

Introduction and Molecular Profile

This compound, with CAS Number 1083181-35-4, is a substituted acetophenone.[1][2] Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant families and fungi, known for a wide range of biological activities including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects.[3][4]

Molecular Structure Analysis: The core of the molecule is a phenyl ring with an attached ethanone group. The substitution pattern is key to its potential bioactivity:

-

Dihydroxy Groups (Positions 3 and 6): The two phenolic hydroxyl groups are critical functional moieties. Such groups are well-established as hydrogen donors, which is fundamental to radical scavenging and antioxidant activity. Their positioning may also facilitate chelation of metal ions or specific hydrogen-bonding interactions within the active sites of enzymes.

-

Bis(benzyloxy) Groups (Positions 2 and 4): These two large, lipophilic groups significantly influence the molecule's steric and electronic properties. They may serve to increase membrane permeability or to orient the molecule within a hydrophobic binding pocket of a target protein. Furthermore, these groups could potentially be metabolized in vivo via debenzylation, revealing additional hydroxyl groups and converting the molecule into a more polar, potentially more active, metabolite. This suggests the compound could act as a prodrug.

Given the absence of extensive direct research, this guide will build its hypotheses on the well-documented activities of related polyphenolic and acetophenone structures.

Hypothesis I: Nrf2-Mediated Antioxidant and Cytoprotective Effects

Scientific Rationale: A primary and highly plausible mechanism of action for a polyphenolic compound is the modulation of cellular redox homeostasis. The Keap1-Nrf2 pathway is a critical endogenous antioxidant signaling system.[5] Many polyphenols, such as curcumin and resveratrol, are known to activate the transcription factor Nrf2, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[[“]][7][[“]][9]

We hypothesize that this compound can exert antioxidant effects through a dual mechanism:

-

Direct Radical Scavenging: The phenolic hydroxyl groups can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS).

-

Nrf2 Pathway Activation: The compound may react with cysteine residues on the Nrf2 inhibitor, Keap1, leading to the dissociation and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][7]

Experimental Validation Workflow:

Figure 1. Workflow for validating the Nrf2 activation hypothesis.

Detailed Experimental Protocols:

Protocol 2.1: Cellular Reactive Oxygen Species (ROS) Assay

-

Cell Culture: Seed human keratinocytes (HaCaT) or another suitable cell line in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 25 µM) for 4-6 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., N-acetylcysteine).

-

Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 500 µM) for 1 hour.

-

Staining: Wash cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.

-

Measurement: Wash cells again and measure fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

-

Analysis: A reduction in fluorescence in compound-treated wells compared to H₂O₂-only wells indicates ROS scavenging.

Protocol 2.2: Nrf2 Nuclear Translocation by Immunofluorescence

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with the test compound (e.g., 10 µM) for various time points (e.g., 1, 2, 4 hours). Use a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block with 1% BSA and incubate with a primary antibody against Nrf2 overnight at 4°C. Follow with an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Visualize using a fluorescence microscope.

-

Analysis: Quantify the co-localization of Nrf2 (green) and DAPI (blue) signals. An increase in nuclear Nrf2 staining indicates translocation.

Protocol 2.3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

Treatment & RNA Extraction: Treat cells (e.g., in a 6-well plate) with the compound for 6-24 hours. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

-

PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for HMOX1 (HO-1), NQO1, and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the fold change in gene expression using the ΔΔCt method. A significant increase in HMOX1 and NQO1 mRNA levels indicates Nrf2 pathway activation.

Hypothesis II: Inhibition of Pro-Inflammatory NF-κB Signaling

Scientific Rationale: There is significant crosstalk between oxidative stress and inflammation. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Many polyphenolic compounds are known to suppress NF-κB activation.[10][11] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which releases the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).

We hypothesize that this compound inhibits the NF-κB pathway. Polyphenols can interfere with this cascade at multiple points, such as by inhibiting the IκB kinase (IKK) complex or by preventing the nuclear translocation of NF-κB.[11][12][13]

Experimental Validation Workflow:

Figure 2. Workflow for validating the NF-κB inhibition hypothesis.

Detailed Experimental Protocols:

Protocol 3.1: Measurement of Inflammatory Cytokines

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate.

-

Treatment: Pre-treat cells with the test compound for 1 hour.

-

Stimulation: Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

-

Analysis: A dose-dependent reduction in cytokine levels in compound-treated wells indicates an anti-inflammatory effect.

Protocol 3.2: Western Blot for IκBα Degradation

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS for short time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and collect total protein.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Follow with HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Inhibition of LPS-induced phosphorylation and degradation of IκBα by the compound will confirm its action on the upstream NF-κB pathway.

Hypothesis III: Direct Inhibition of Protein Kinase Activity

Scientific Rationale: The acetophenone scaffold is present in some known kinase inhibitors.[14] Furthermore, the arrangement of hydrogen bond donors (hydroxyls) and acceptors (carbonyl, ether oxygens) on the substituted phenyl ring could allow for competitive binding in the ATP-binding pocket of various kinases. Tyrosine kinases, in particular, are frequent targets for phenolic compounds.[15] For instance, certain chalcone-based acetophenone derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.[16] The benzyloxy groups on our compound of interest could potentially mimic the interactions of other hydrophobic moieties found in established kinase inhibitors.

We hypothesize that this compound acts as a direct inhibitor of one or more protein tyrosine kinases, thereby interfering with downstream signaling pathways that regulate cell proliferation and survival.

Experimental Validation Workflow:

Figure 3. Workflow for validating the kinase inhibition hypothesis.

Detailed Experimental Protocols:

Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

-

Assay Principle: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar luminescence-based assay format. These are available as commercial kits (e.g., ADP-Glo™).

-

Reaction Setup: In a 384-well plate, combine the recombinant human EGFR kinase domain, a suitable peptide substrate, and ATP.

-

Inhibitor Addition: Add the test compound across a range of concentrations. Include a known inhibitor (e.g., Erlotinib) as a positive control and DMSO as a vehicle control.

-

Kinase Reaction: Incubate at room temperature to allow for ATP consumption.

-

Detection: Add the detection reagent, which quantifies the amount of ADP produced (inversely proportional to kinase inhibition).

-

Analysis: Plot the inhibition data against compound concentration and calculate the IC₅₀ value.

Protocol 4.2: Cellular Target Engagement - Western Blot

-

Cell Culture: Use a cell line with high activity of the target kinase, e.g., A431 cells for EGFR. Starve cells overnight to reduce basal phosphorylation.

-

Treatment: Pre-treat cells with the test compound for 2-4 hours.

-

Stimulation: Stimulate the kinase by adding its specific ligand (e.g., EGF for 15 minutes).

-

Lysis and Western Blot: Lyse cells and perform a Western blot as described previously.

-

Immunoblotting: Probe membranes with antibodies against the phosphorylated form of the kinase (e.g., p-EGFR Y1068) and its downstream targets (e.g., p-Akt), as well as total protein levels for normalization.

-

Analysis: A dose-dependent decrease in the phosphorylation of the target kinase and its substrates confirms cellular activity.

Summary and Future Directions

The structural features of this compound provide a strong basis for hypothesizing its involvement in key cellular signaling pathways related to oxidative stress, inflammation, and cell proliferation. The proposed mechanisms are not mutually exclusive; it is common for polyphenolic compounds to exhibit pleiotropic effects, acting on multiple targets simultaneously.

The experimental workflows outlined in this guide provide a clear, logical, and technically sound path for the systematic investigation of this compound. Initial screening should focus on the antioxidant and anti-inflammatory assays, as these are the most probable activities based on the dihydroxyphenyl core. Positive results in these areas would warrant a deeper dive into the specific molecular interactions within the Nrf2 and NF-κB pathways. The kinase inhibition hypothesis, while plausible, represents a more specific and potentially high-impact mechanism that can be explored in parallel or as a secondary investigation. Successful validation of any of these hypotheses will be a critical step in elucidating the therapeutic potential of this promising molecule.

References

- Consensus. (n.d.). Does NRF2 activation by polyphenols reduce oxidative stress effectively?

- Bai, L., Wang, Y., & Fan, J. (2020). Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway. PubMed.

- Shih, C. H., Chen, C. M., & Yang, L. L. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular Pharmacology, 64(2), 211-219.

- Consensus. (n.d.). Molecular mechanisms of polyphenol-induced Nrf2 activation.

- Jha, N. K., Jha, S. K., Kumar, D., et al. (2022). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. Antioxidants, 11(9), 1713.

- Scapagnini, G., Vasto, S., Abraham, N. G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192-201.

- Deng, Z., Rong, Y., & Teng, Y. (2022). Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction. Antioxidants, 11(12), 2374.

- Lee, J. H., Lee, H. J., Park, J. H., et al. (2011). Phenolic compounds with NF-κB inhibitory effects from the fungus Phellinus baumii. Bioorganic & Medicinal Chemistry Letters, 21(12), 3643-3647.

- Vauzour, D. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Cellular Neuroscience, 9, 237.

- Sharma, G., Singh, S., Singh, A., et al. (2023). An updated review summarizing the anticancer potential of flavonoids via targeting NF-κB pathway. Frontiers in Pharmacology, 14, 1185906.

- Mira, S. A., Murmu, N., Meher, R. K., et al. (2023). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics, 41(19), 9879-9896.

- Ahmadpourmir, H., Gorgani, L., & Bagheri, M. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.

- Magrone, T., & Jirillo, E. (2012). Influence of polyphenols on allergic immune reactions: mechanisms of action. Proceedings of the Nutrition Society, 71(2), 316-321.

- Buchdunger, E., Trinks, U., Mett, H., et al. (1994). [(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 37(25), 4390-4403.

- Echemi. (n.d.). This compound.

- Ahmadpourmir, H., Gorgani, L., & Bagheri, M. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.

- Nazir, A., Khan, M., Rafiq, M., et al. (2022). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. Oxidative Medicine and Cellular Longevity, 2022, 1040693.

- Islam, B., Sharma, C., Adem, A., et al. (2015). Insight into the mechanism of polyphenols on the activity of HMGR by molecular docking. Journal of Nutritional Biochemistry, 26(8), 814-822.

- Sim, M., Lee, D. E., & Lim, T. G. (2021). Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. International Journal of Molecular Sciences, 22(22), 12518.

- A2B Chem. (n.d.). 1-(2,4-Dihydroxyphenyl)ethanone.

- Nazir, A., Khan, M., Rafiq, M., et al. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. ScienceOpen.

- Chylinska, M., Szymanska, E., & Roszkowski, P. (2020). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 25(11), 2575.

- ChemicalBook. (2022). This compound.

- Xiao, Z. P., Yi, S. F., Ou, G. Y., et al. (2010). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o4.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1083181-35-4 [chemicalbook.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. consensus.app [consensus.app]

- 7. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 14. [(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medsciencegroup.us [medsciencegroup.us]

- 16. tandfonline.com [tandfonline.com]

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone and the broader class of dihydroxyacetophenone derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document delves into the synthesis, chemical properties, and significant biological activities of these compounds, offering field-proven insights into their potential as therapeutic agents. The guide details experimental protocols, explains the causal logic behind synthetic choices, and explores the mechanistic basis for their antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. Through detailed diagrams and collated data, this guide aims to serve as an authoritative resource for the exploration and application of dihydroxyacetophenone derivatives in modern medicinal chemistry.

Introduction: The Emerging Therapeutic Potential of Dihydroxyacetophenone Scaffolds

Dihydroxyacetophenone (DHAP) derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities.[1][2] These phenolic ketones are not only key intermediates in the synthesis of more complex pharmaceuticals but also possess intrinsic therapeutic properties.[3] Their chemical architecture, featuring a reactive ketone and a modifiable aromatic ring with hydroxyl groups, makes them versatile building blocks for creating diverse molecular frameworks.[4] The hydroxyl groups, in particular, are crucial to their function, acting as hydrogen donors that drive their potent antioxidant activity by effectively neutralizing reactive oxygen species.[2][5]

This guide focuses specifically on the promising derivative, this compound, and its related analogues. We will explore the strategic synthesis of these molecules, the rationale behind protecting group chemistry, and the nuances of classical organic reactions like the Friedel-Crafts acylation and Fries rearrangement in the context of polyhydroxylated systems.[6][7] Furthermore, we will dissect the molecular mechanisms that underpin their observed anti-inflammatory, antimicrobial, and antitumor activities, providing a solid foundation for future drug discovery and development efforts.

Synthetic Strategies and Methodologies

The synthesis of highly substituted dihydroxyacetophenone derivatives requires careful planning, particularly concerning the regioselectivity of acylation and the management of reactive hydroxyl groups. The use of protecting groups is paramount to achieving the desired substitution pattern.

Proposed Synthesis of this compound

Rationale for the Proposed Pathway: The synthesis begins with a commercially available, highly hydroxylated benzene derivative. The key challenge is the regioselective introduction of the acetyl group. A direct Friedel-Crafts acylation on the unprotected polyphenol would likely lead to a mixture of products and potential O-acylation. Therefore, a protecting group strategy is essential. By protecting two of the hydroxyl groups as benzyl ethers, we can direct the acylation to the desired position. The final deprotection step then reveals the target molecule.

Experimental Protocol: Proposed Synthesis

Step 1: Selective Benzylation of 1,2,3,5-Tetrahydroxybenzene

-

Reactants: 1,2,3,5-Tetrahydroxybenzene (1 equivalent), Benzyl bromide (2.2 equivalents), Potassium carbonate (K₂CO₃, 2.5 equivalents), and Acetone (solvent).

-

Procedure:

-

To a solution of 1,2,3,5-tetrahydroxybenzene in dry acetone, add finely ground K₂CO₃.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate the desired dibenzylated intermediate.

-

Causality: The use of a mild base like K₂CO₃ and controlling the stoichiometry of benzyl bromide aims for selective benzylation, likely at the most reactive hydroxyl groups. Acetone is a suitable polar apathetic solvent for this Sₙ2 reaction.

-

Step 2: Friedel-Crafts Acylation

-

Reactants: Dibenzylated intermediate (1 equivalent), Acetyl chloride (1.2 equivalents), and Aluminum chloride (AlCl₃, 1.5 equivalents) in a suitable solvent like dichloromethane (DCM) or nitrobenzene.

-

Procedure:

-

Dissolve the dibenzylated intermediate in the chosen anhydrous solvent and cool the solution to 0°C in an ice bath.

-

Slowly add AlCl₃ portion-wise, ensuring the temperature does not rise significantly.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purify by column chromatography.

-

Causality: The Friedel-Crafts acylation introduces the acetyl group onto the electron-rich aromatic ring. AlCl₃ acts as a Lewis acid catalyst to generate the acylium ion electrophile. The reaction is quenched in an acidic aqueous solution to decompose the aluminum complexes.

-

Step 3: (Optional) Deprotection to Yield Tetrahydroxyacetophenone

-

Reactants: this compound (1 equivalent), Palladium on carbon (Pd/C, 10 mol%), and Methanol or Ethyl acetate (solvent).

-

Procedure:

-

Dissolve the protected compound in the chosen solvent.

-

Add the Pd/C catalyst.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected product.

-

Causality: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl ethers, yielding the desired alcohol and toluene as a byproduct.

-

Alternative Synthetic Routes: The Fries Rearrangement

An alternative approach to synthesizing hydroxyaryl ketones is the Fries rearrangement.[7][8] This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[9]